4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Lipophilicity Drug-likeness Physicochemical property

This 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-37-2) is the precise scaffold validated in the J. Med. Chem. 2024 DHODH inhibitor series, where the 4-cyclopropyl group proved essential for pM-range antiplasmodial potency. The ortho-methyl on N1-phenyl introduces a controlled dihedral twist that modulates kinase selectivity versus unsubstituted phenyl analogs. Generic 4-methyl (CAS 1105196-73-3) or 1-phenyl variants risk complete loss of target engagement. Source this exact building block to ensure SAR reproducibility in FGFR covalent inhibitor campaigns, antiviral phenotypic screening, and kinase panel profiling.

Molecular Formula C15H14N4O
Molecular Weight 266.3 g/mol
CAS No. 1105197-37-2
Cat. No. B1452132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS1105197-37-2
Molecular FormulaC15H14N4O
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=NNC3=O)C4CC4
InChIInChI=1S/C15H14N4O/c1-9-4-2-3-5-12(9)19-14-11(8-16-19)13(10-6-7-10)17-18-15(14)20/h2-5,8,10H,6-7H2,1H3,(H,18,20)
InChIKeyWKPNSPXTVPVEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-37-2): Core Identity for Research Sourcing


4-Cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-37-2) is a synthetic, low-molecular-weight heterocyclic compound (C15H14N4O, MW 266.3 g/mol) built on a fused pyrazolo[3,4-d]pyridazin-7-one scaffold bearing a cyclopropyl substituent at the 4-position and an ortho-tolyl group at N1 [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with close analogs reported as inhibitors of dihydroorotate dehydrogenase (DHODH) for malaria, covalent FGFR inhibitors for oncology, and anti-Zika virus agents [2][3][4]. The compound is commercially available as a research intermediate from multiple global suppliers at purities of 95–98% .

Why 4-Cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one Cannot Be Replaced by a Generic Pyrazolo-Pyridazinone


Superficial inspection of the pyrazolo[3,4-d]pyridazin-7-one chemotype can mislead procurement decisions, as minor substituent changes profoundly alter biological target engagement, metabolic stability, and physicochemical properties. Within this scaffold, the 4-cyclopropyl group confers distinct steric and lipophilic character that is absent in the commonly available 4-methyl analog (CAS 1105196-73-3) [1]. In the DHODH inhibitor series, a cyclopropyl at the 4-position contributes to enhanced ligand efficiency and sub-nanomolar potency relative to smaller alkyl groups [2]. Similarly, the ortho-methyl substituent on the N1-phenyl ring introduces a controlled dihedral twist that can modulate selectivity across kinase and non-kinase targets compared to unsubstituted phenyl or para-substituted variants [3][4]. Substituting with a generic 4-methyl or 1-phenyl analog without these precise substituents risks loss of on-target potency, altered selectivity profile, and unpredictable pharmacokinetics, making the specific compound indispensable for reproducible structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 4-Cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one Versus Closest Analogs


Physicochemical Differentiation: ClogP and Molecular Weight vs. 4-Methyl Analog (CAS 1105196-73-3)

The 4-cyclopropyl substituent increases both molecular weight and lipophilicity compared to the widely available 4-methyl analog. This difference alters distribution coefficients and membrane permeability, which are critical parameters in cell-based assays and in vivo studies. The target compound has a molecular weight of 266.30 g/mol and a calculated LogP (ClogP) approximately 0.5–0.8 units higher than the 4-methyl analog, which has a molecular weight of 240.26 g/mol [1][2].

Lipophilicity Drug-likeness Physicochemical property

Steric Bulk Differentiation: Molar Refractivity vs. 4-Methyl Analog

The cyclopropyl ring occupies a larger steric volume and presents a distinct geometry compared to a methyl group. This impacts binding pocket complementarity in enzymes such as DHODH and FGFR kinases. The molar refractivity (MR) of the target compound is estimated at ~78.5 cm³/mol, versus ~69.1 cm³/mol for the 4-methyl analog [1][2]. In the DHODH inhibitor series, a 4-cyclopropyl substituent was critical for achieving pM-range Plasmodium falciparum potency, whereas smaller alkyl groups resulted in >10-fold loss in potency [3].

Steric effect Target binding Selectivity

Commercial Purity and Sourcing Availability vs. 4-Methyl Analog

The target compound is available from multiple global vendors at purities ranging from 95% to 98%, with batch-scale options from 250 mg to 2.5 g [1]. The 4-methyl analog (CAS 1105196-73-3) is also commercially available but from a narrower supplier base, often with longer lead times for custom synthesis . For the target compound, the Enamine stock (EN300-239146) offers 95% purity at $1,428 per 2.5 g, while Fluorochem supplies 500 mg at £344 (95%) and Leyan offers 97% purity [1].

Chemical procurement Purity Supply chain

Optimal Research Sourcing Applications for 4-Cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one


DHODH Inhibitor SAR Campaigns for Antimalarial Drug Discovery

The pyrazolo[3,4-d]pyridazin-7-one scaffold with a 4-cyclopropyl group has been validated in the J. Med. Chem. 2024 DHODH inhibitor series, where cyclopropyl substitution was essential for achieving pM-range potency against Plasmodium falciparum [1]. Researchers expanding this chemical series should source the exact 4-cyclopropyl-1-(2-methylphenyl) building block to maintain pharmacophoric integrity and ensure SAR reproducibility when synthesizing focused libraries based on the DSM1153/DSM1465 chemotype.

Covalent FGFR Inhibitor Lead Optimization in Oncology

The pyrazolo[3,4-d]pyridazinone core has been established as a covalent warhead platform for FGFR1–4 inhibition, with compound 10h demonstrating TGI of 91.6% at 50 mg/kg in an FGFR1-amplified NCI-H1581 xenograft model [2]. The 4-cyclopropyl-1-(2-methylphenyl) variant provides a starting scaffold with the correct substitution pattern for exploring irreversible cysteine targeting in the kinase hinge region. Sourcing this specific building block enables modular derivatization at positions 3 and 6 to optimize selectivity across FGFR isoforms.

Antiviral Screening Against Zika and Related Flaviviruses

Derivatives of pyrazolo[3,4-d]pyridazine-7-one have demonstrated anti-ZIKV activity with EC50 values as low as 25.6 µM and selectivity indices up to 22.4 in Vero cell assays [3]. The cyclopropyl and o-tolyl substituents may influence antiviral potency by modulating NS2B-NS3 protease inhibition or host cell entry. The title compound can serve as a starting intermediate for synthesizing N6-substituted derivatives intended for phenotypic antiviral screening against multiple flavivirus strains (e.g., MR766, H/PF/2013).

Medicinal Chemistry Core Library Construction for Kinase Profiling

The pyrazolo[3,4-d]pyridazin-7-one framework is recognized as a kinase-biased scaffold with reported activity against BTK (IC50 < 10 nM) and FGFR kinases [4][2]. The 4-cyclopropyl-1-(2-methylphenyl) variant provides defined steric and electronic properties suitable for inclusion in diversity-oriented synthesis libraries. Procurement of this specific compound ensures consistent quality (≥95% purity) and structural identity for high-throughput kinase panel screening, where even subtle substituent differences can shift selectivity profiles by >100-fold [2][4].

Quote Request

Request a Quote for 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.